![molecular formula C12H24N2O6 B14302506 N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide CAS No. 120603-82-9](/img/structure/B14302506.png)
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide is an organic compound with the molecular formula C12H24N2O6 It is a derivative of butanediamide, where the amide groups are substituted with 2-(2-hydroxyethoxy)ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide typically involves the reaction of butanediamide with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with different substituents.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of butanediamide.
Uniqueness
N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
Propiedades
Número CAS |
120603-82-9 |
|---|---|
Fórmula molecular |
C12H24N2O6 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N,N'-bis[2-(2-hydroxyethoxy)ethyl]butanediamide |
InChI |
InChI=1S/C12H24N2O6/c15-5-9-19-7-3-13-11(17)1-2-12(18)14-4-8-20-10-6-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
Clave InChI |
PXKKGZIVKJECSJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCCOCCO)C(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


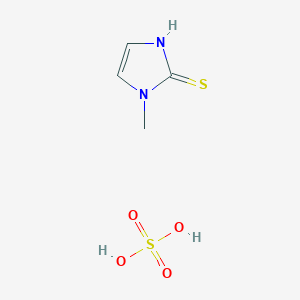
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

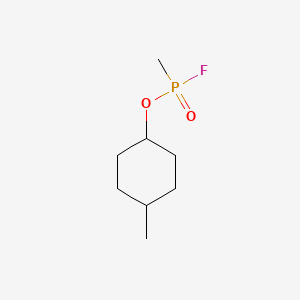

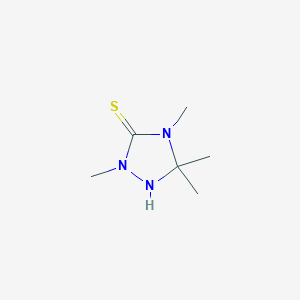
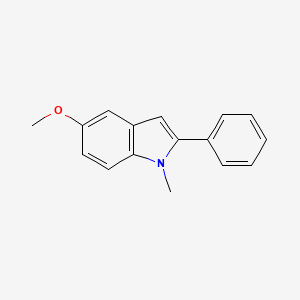

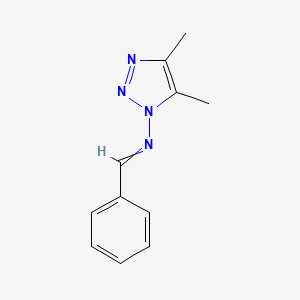

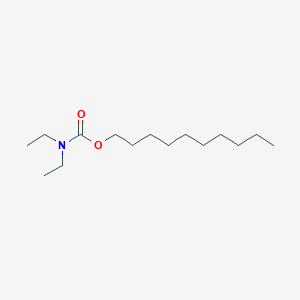
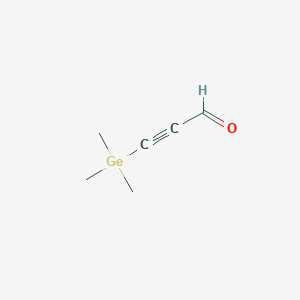
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
